

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate chemical properties

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Compound of Interest

Compound Name: (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

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Technical Guide: (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate**.

This compound, a tosylate salt of a chiral β -lactone, is of interest to the drug development community due to its structural motifs, which are common in biologically active molecules.

Chemical Identity and Properties

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate is the tosylate salt of the (R)-enantiomer of 3-aminooxetan-2-one. The strained four-membered β -lactone ring is a key structural feature, rendering the molecule susceptible to nucleophilic attack and suggesting its potential as a covalent inhibitor of biological targets.

Table 1: Physicochemical Properties

Property	Value	Source/Comment
IUPAC Name	[(3R)-2-oxooxetan-3-yl]azanium;4-methylbenzenesulfonate	Generated from structure
CAS Number	149572-97-4	[1]
Molecular Formula	C ₁₀ H ₁₃ NO ₅ S	Based on (S)-enantiomer[2][3]
Molecular Weight	259.28 g/mol	Based on (S)-enantiomer[2][3]
Appearance	White to off-white solid (Predicted)	General appearance of similar salts
Melting Point	Not available	Experimental data not found.
Boiling Point	Not available	Expected to decompose upon heating.
Solubility	Soluble in water, methanol, DMSO (Predicted)	Expected for a salt.
Optical Rotation ([α] _D)	Not available	Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.

Synthesis

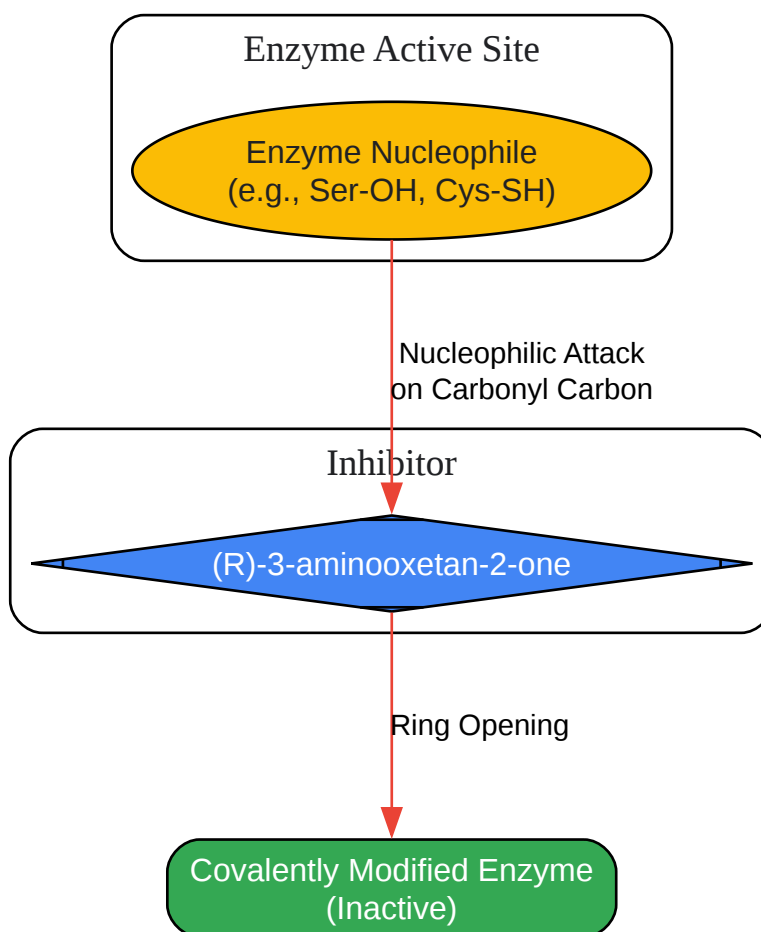
A detailed experimental protocol for the synthesis of **(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate** is not readily available in the published literature. However, a plausible synthetic route can be devised starting from the readily available chiral building block, D-serine. The key step is the intramolecular cyclization of a β-hydroxy-α-amino acid derivative to form the strained β-lactone ring.

Proposed Synthetic Pathway

The synthesis would likely involve the following key transformations:

- Protection of the amine and carboxylic acid groups of D-serine: This is to prevent unwanted side reactions during the subsequent steps.

- Activation of the β -hydroxyl group: This facilitates the intramolecular nucleophilic attack by the carboxylate.
- Cyclization to form the β -lactone: This is the crucial ring-forming step.
- Deprotection of the amino group.
- Formation of the tosylate salt: This is achieved by reacting the free amine with p-toluenesulfonic acid.



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References

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- 3. Page loading... [wap.guidechem.com]
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